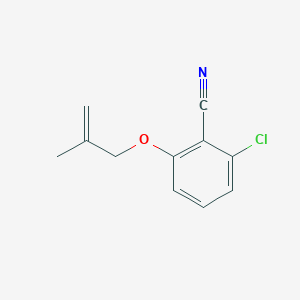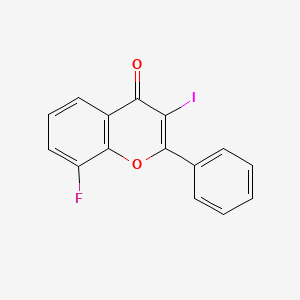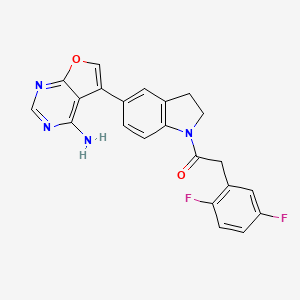![molecular formula C7H10N2O B8552481 2-[(pyridin-3-yl)amino]ethan-1-ol](/img/structure/B8552481.png)
2-[(pyridin-3-yl)amino]ethan-1-ol
Vue d'ensemble
Description
2-[(Pyridin-3-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring attached to an aminoethanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a pyridine ring and an aminoethanol group allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-[(pyridin-3-yl)amino]ethan-1-ol involves the reaction of 3-aminopyridine with ethylene oxide. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or water. The reaction can be represented as follows:
3-aminopyridine+ethylene oxide→this compound
Another method involves the reduction of 2-[(pyridin-3-yl)amino]acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridin-3-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(pyridin-3-yl)amino]acetaldehyde or 2-[(pyridin-3-yl)amino]acetic acid.
Reduction: Formation of 2-[(pyridin-3-yl)amino]ethane.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[(Pyridin-3-yl)amino]ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of pyridine-containing compounds with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(pyridin-3-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the aminoethanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Pyridin-2-yl)amino]ethan-1-ol
- 2-[(Pyridin-4-yl)amino]ethan-1-ol
- 2-[(Pyridin-3-yl)amino]propan-1-ol
Comparison
2-[(Pyridin-3-yl)amino]ethan-1-ol is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-[(pyridin-2-yl)amino]ethan-1-ol and 2-[(pyridin-4-yl)amino]ethan-1-ol, the 3-position of the amino group in this compound allows for different substitution patterns and interactions with biological targets. Additionally, the presence of the ethanol group provides further versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(pyridin-3-ylamino)ethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-4-9-7-2-1-3-8-6-7/h1-3,6,9-10H,4-5H2 |
Clé InChI |
SNXJFWSNRZMEKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate](/img/structure/B8552406.png)

![6-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8552415.png)
![4-Methyl-3-(bromomethyl)benzo[b]thiophene](/img/structure/B8552429.png)
![12-[(2-Methylacryloyl)amino]dodecanoic acid](/img/structure/B8552445.png)


![1-[(5-Methoxynaphthalen-2-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B8552456.png)





![8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8552502.png)
